molecular formula C8H6Br2O B8367773 2-(2,2-Dibromovinyl)phenol

2-(2,2-Dibromovinyl)phenol

Cat. No. B8367773
M. Wt: 277.94 g/mol
InChI Key: CNINDFVVHAXULB-UHFFFAOYSA-N
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Patent
US09206128B2

Procedure details

To a solution of triphenylphosphine (10.5 g, 40 mmol), carbon tetrabromide (6.6 g, 20 mmol) and triethylamine (3.0 g, 30 mmol) in dichloromethane (10 mL) was added 2-hydroxy-benzaldehyde (1.62 g, 13 mmol), and the mixture temperature was maintained at around 0° C. during the addition. After the addition was completed, the reaction mixture was stirred at room temperature for 1 hour. After the reaction, the mixture was poured into water (200 mL). And then the mixture was extracted with ethyl acetate (200 mL), washed with water (200 mL). The organic phase was dried over anhydrous sodium sulfate, and then filtered. The filtrate was concentrated and the residue was purified by column chromatography (silica gel, ethyl acetate/petroleum ether=1:5) to give the pure product 2-(2,2-dibromovinyl)phenol as a pink solid (2.8 g, 76%). LRMS (M−H)−: calcd 275.9. found 275.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[C:20]([Br:24])(Br)(Br)[Br:21].C(N(CC)CC)C.[OH:32][C:33]1[CH:40]=[CH:39][CH:38]=[CH:37][C:34]=1[CH:35]=O>ClCCl.O>[Br:21][C:20]([Br:24])=[CH:35][C:34]1[CH:37]=[CH:38][CH:39]=[CH:40][C:33]=1[OH:32]

Inputs

Step One
Name
Quantity
10.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
6.6 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
3 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.62 g
Type
reactant
Smiles
OC1=C(C=O)C=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
After the reaction
EXTRACTION
Type
EXTRACTION
Details
And then the mixture was extracted with ethyl acetate (200 mL)
WASH
Type
WASH
Details
washed with water (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (silica gel, ethyl acetate/petroleum ether=1:5)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC(=CC1=C(C=CC=C1)O)Br
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 77.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.